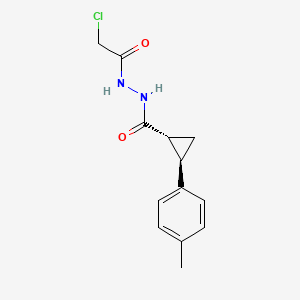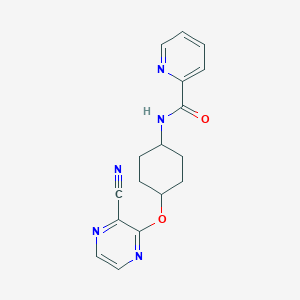![molecular formula C11H11FN2O2 B2625347 N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide CAS No. 2093480-90-9](/img/structure/B2625347.png)
N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide, also known as CFM-2, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. CFM-2 is a member of the benzamide class of compounds, which have been shown to have a wide range of biological activities. In
作用機序
The mechanism of action of N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide is not fully understood, but it is believed to involve the modulation of ion channels in the nervous system. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This inhibition leads to a reduction in pain perception, making this compound a potential therapeutic agent for the treatment of neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a highly toxic compound that requires specialized handling and disposal procedures. Additionally, this compound has a short half-life in vivo, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the potential of this compound as a treatment for other conditions, such as cancer and inflammatory diseases. Finally, the development of new delivery methods for this compound may improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties in preclinical studies. The mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of ion channels in the nervous system. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the development of more potent and selective analogs, investigation of its potential as a treatment for other conditions, and the development of new delivery methods.
合成法
The synthesis of N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide involves a series of chemical reactions that start with the synthesis of 2-fluoro-4-methoxybenzoic acid. This is followed by the preparation of the amide intermediate, which is then reacted with cyanide to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide has been studied extensively in scientific research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties in preclinical studies. This compound has also been investigated for its potential as a treatment for neuropathic pain, a condition that affects millions of people worldwide.
特性
IUPAC Name |
N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-7(6-13)14-11(15)9-4-3-8(16-2)5-10(9)12/h3-5,7H,1-2H3,(H,14,15)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKXOQCTZZBPG-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=C(C=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1=C(C=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2625264.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B2625267.png)
![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2625269.png)
![N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2625270.png)
![4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B2625271.png)
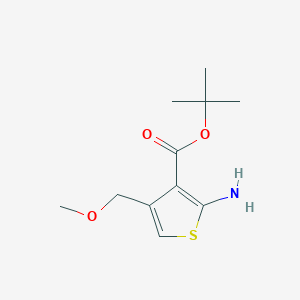



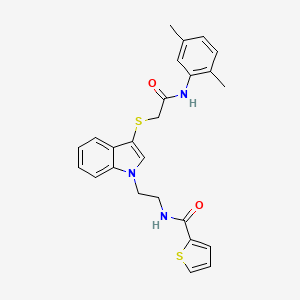
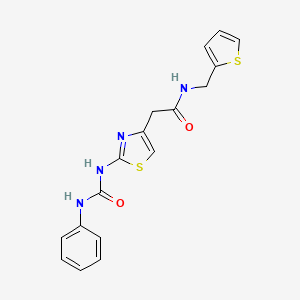
![4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2625284.png)
